Cas no 1967005-91-9 (5-Fluoro-2-(methylsulfinyl)pyrimidine)
5-Fluoro-2-(methylsulfinyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-(methylsulfinyl)pyrimidine
- FC=1C=NC(=NC=1)S(=O)C
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- Inchi: 1S/C5H5FN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3
- InChI Key: RNQLKILWCWALHV-UHFFFAOYSA-N
- SMILES: S(C)(C1N=CC(=CN=1)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- XLogP3: -0.2
- Topological Polar Surface Area: 62.1
5-Fluoro-2-(methylsulfinyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005695-5g |
5-Fluoro-2-(methylsulfinyl)pyrimidine |
1967005-91-9 | 97% | 5g |
$1433.80 | 2023-09-02 | |
| Alichem | A089005695-10g |
5-Fluoro-2-(methylsulfinyl)pyrimidine |
1967005-91-9 | 97% | 10g |
$2190.90 | 2023-09-02 | |
| Alichem | A089005695-25g |
5-Fluoro-2-(methylsulfinyl)pyrimidine |
1967005-91-9 | 97% | 25g |
$3484.00 | 2023-09-02 |
5-Fluoro-2-(methylsulfinyl)pyrimidine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-Fluoro-2-(methylsulfinyl)pyrimidine
Professional Introduction to 5-Fluoro-2-(methylsulfinyl)pyrimidine (CAS No. 1967005-91-9)
5-Fluoro-2-(methylsulfinyl)pyrimidine, with the chemical identifier CAS No. 1967005-91-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic compound features a pyrimidine core substituted with a fluoro group and a methylsulfinyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
The< strong>methylsulfinyl moiety in this compound contributes to its unique electronic and steric properties, which are highly valuable in medicinal chemistry. The presence of the< strong>fluoro atom introduces fluorine-specific characteristics, such as metabolic stability and enhanced binding affinity to biological targets. These attributes have positioned< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine as a key building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in the application of< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine in the design of small-molecule inhibitors targeting various disease pathways. For instance, studies have highlighted its potential in the development of kinase inhibitors, where the combination of the< strong>methylsulfinyl and< strong>fluoro substituents enhances selectivity and potency. These findings are particularly relevant in oncology, where precise targeting of aberrant signaling pathways is crucial for effective treatment.
The< strong>CAS No. 1967005-91-9 designation ensures that researchers can reliably identify and utilize this compound in their experiments. Its synthetic pathways have been refined to achieve high yields and purity, making it accessible for industrial-scale production. The compound's stability under various storage conditions further adds to its practicality in laboratory and pharmaceutical settings.
Advances in computational chemistry have also facilitated the exploration of< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine's pharmacophoric features. Molecular modeling studies indicate that the< strong>methylsulfinyl group can interact favorably with hydrophobic pockets of protein targets, while the< strong>fluoro atom enhances hydrogen bonding capabilities. This dual functionality makes it an attractive candidate for structure-based drug design.
In clinical research, derivatives of< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine have shown promise in preclinical trials for treating inflammatory and autoimmune disorders. The compound's ability to modulate enzyme activity has been linked to its potential therapeutic benefits. Additionally, its fluorine substitution pattern contributes to improved pharmacokinetic properties, such as extended half-life and reduced clearance rates.
The synthesis of< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Recent innovations in green chemistry have led to more sustainable synthetic routes, minimizing waste and energy consumption. These advancements align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
The role of< strong>CAS No. 1967005-91-9-labeled compounds in regulatory submissions cannot be overstated. Accurate identification ensures compliance with international chemical safety standards and facilitates seamless integration into drug development pipelines. Regulatory agencies often require detailed characterization data for compounds like this one, underscoring their importance in pharmaceutical research.
The future prospects for< strong>5-Fluoro-2-(methylsulfinyl)pyrimidine are promising, with ongoing research exploring its applications in gene therapy and nucleic acid-based therapies. Its structural features make it a suitable candidate for developing prodrugs or delivery systems targeting specific tissues or cells. Such applications could revolutionize how certain diseases are treated by enabling more targeted and efficient drug delivery.
In conclusion, 5-Fluoro-2-(methylsulfinyl)pyrimidine (CAS No. 1967005-91-9) represents a cornerstone in modern medicinal chemistry. Its unique structural attributes, coupled with its synthetic accessibility and biological relevance, make it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As scientific understanding continues to evolve, this compound is poised to play an even greater role in addressing unmet medical needs worldwide.
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